N-hydroxy-N-methyl-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide

Description

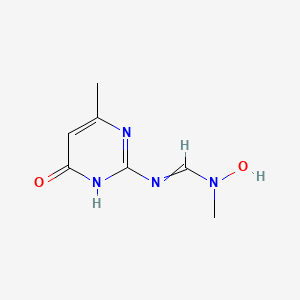

N-hydroxy-N-methyl-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide is a heterocyclic compound featuring a pyrimidinone core (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl) substituted with a methanimidamide group (N-hydroxy-N-methyl). This compound is structurally analogous to bioactive molecules studied in medicinal chemistry, particularly those with anticonvulsant or pesticidal activities .

Properties

Molecular Formula |

C7H10N4O2 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

N-hydroxy-N-methyl-N'-(4-methyl-6-oxo-1H-pyrimidin-2-yl)methanimidamide |

InChI |

InChI=1S/C7H10N4O2/c1-5-3-6(12)10-7(9-5)8-4-11(2)13/h3-4,13H,1-2H3,(H,9,10,12) |

InChI Key |

JIDMYVMFEVHEDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N=CN(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-N-methyl-N’-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide typically involves the cyclocondensation of ethyl acetoacetate and biguanide. This reaction is catalyzed by ammonium chloride and proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-N-methyl-N’-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, often altering its chemical properties.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-hydroxy-N-methyl-N’-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s structure makes it a valuable tool in studying nucleic acid interactions and enzyme functions.

Industry: The compound can be used in the production of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-hydroxy-N-methyl-N’-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Key Findings :

- The 4-bromophenyl derivative exhibits superior anticonvulsant activity (ED₅₀ = 5.52 mg/kg) compared to bulkier substituents (e.g., cyclohexyl, ED₅₀ = 18.7 mg/kg), suggesting electron-withdrawing groups enhance potency .

- The thioether linkage in these compounds contrasts with the methanimidamide group in the target compound, which may alter solubility and hydrogen-bonding interactions .

Methanimidamide Derivatives

Methanimidamide-substituted pyrimidinones are rare but include pesticidal and medicinal candidates:

Chlordimeform (N'-(4-Chloro-2-methylphenyl)-N,N-dimethylmethanimidamide)

- Structure : Features a 4-chloro-2-methylphenyl group and N,N-dimethyl substitution.

- Activity: Formerly used as an acaricide and insecticide but banned due to neurotoxicity and carcinogenicity .

- Comparison: Unlike the target compound, chlordimeform lacks the pyrimidinone core and hydroxy group, which may contribute to its toxicity profile .

(E)-N'-(1,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N,N-dimethylmethanimidamide

- Structure: Contains a 1,4-dimethylpyrimidinone core and N,N-dimethylmethanimidamide.

Guanidine-Linked Pyrimidinones

N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine derivatives, such as those synthesized by Anton Dolzhenko, undergo cyclocondensation reactions to form triazinone derivatives. These compounds lack the methanimidamide side chain but demonstrate the reactivity of the pyrimidinone core in forming fused heterocycles .

Physicochemical and Pharmacokinetic Comparisons

Biological Activity

N-hydroxy-N-methyl-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide (CAS No. 338400-04-7) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzymatic interactions. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a unique structure that includes a dihydropyrimidine core, which is known for its biological significance. The molecular formula is with a molecular weight of 182.18 g/mol. Its structure can be represented as follows:

Biological Activity Overview

Research on this compound indicates several promising biological activities:

- Antitumor Activity : Preliminary studies suggest that compounds within the dihydropyrimidine class exhibit significant antitumor effects. For instance, related compounds have shown robust activity against various cancer cell lines, potentially through mechanisms involving inhibition of key enzymes in cancer metabolism.

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways. For example, it is hypothesized to inhibit enzymes such as protoporphyrinogen oxidase, which plays a crucial role in heme biosynthesis. This inhibition could lead to therapeutic effects in diseases where heme metabolism is disrupted.

- Mechanism of Action : The proposed mechanism involves the modulation of epigenetic regulators such as EZH2 (Enhancer of Zeste Homolog 2), which is implicated in transcriptional silencing and has been associated with various malignancies.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.